molecular formula C19H18N2O5 B6412403 4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261903-02-9

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412403
CAS RN: 1261903-02-9
M. Wt: 354.4 g/mol
InChI Key: VLOAYQVNONWIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, is an organic compound with a wide range of applications in scientific research. It is a white powder, insoluble in water, and soluble in organic solvents. It is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Scientific Research Applications

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, is used in a variety of scientific research applications. It is used in organic synthesis as a reagent in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in biochemical and physiological studies, as it has been found to have antibacterial and antifungal properties. Additionally, it has been used in the synthesis of various polymers and in the production of nitroaromatic compounds.

Mechanism of Action

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, has been found to have antibacterial and antifungal properties. The mechanism of action is believed to be due to its ability to inhibit the growth of bacteria and fungi by disrupting their cell walls. The compound is believed to interact with the lipids in the cell wall, causing them to become more permeable and allowing the cell to lose its structural integrity. This, in turn, leads to cell death.
Biochemical and Physiological Effects
4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, as well as reduce inflammation. Additionally, it has been found to have antiviral properties and has been shown to inhibit the replication of HIV-1 in cell cultures. It has also been found to have anticonvulsant and antiepileptic properties, as well as to act as an inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for extended periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. One of the main limitations is that it is insoluble in water and must be dissolved in an organic solvent before use. Additionally, it is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%. One potential direction is the development of new pharmaceuticals and drugs based on its antibacterial and antifungal properties. Additionally, further research could be done to explore its potential as an anticonvulsant and antiepileptic agent. Additionally, further exploration of its potential applications in the synthesis of polymers and nitroaromatic compounds could be explored. Finally, further research could be done to investigate its potential as an inhibitor of the enzyme acetylcholinesterase.

Synthesis Methods

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, can be synthesized via a two-step reaction. The first step involves the reaction of 4-nitrobenzoic acid and piperidine-1-carbonyl chloride to form 4-nitro-2-(piperidine-1-carbonyl)phenyl benzoic acid. The second step involves nitration of the intermediate with nitric acid to form 4-nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

4-nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(20-10-2-1-3-11-20)14-6-4-13(5-7-14)17-12-15(21(25)26)8-9-16(17)19(23)24/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOAYQVNONWIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692305
Record name 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261903-02-9
Record name 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.